2-(2-Ethoxyphenyl)propan-2-ol
Overview
Description
2-(2-Ethoxyphenyl)propan-2-ol, also known as 2-ethoxy-2-phenylpropane, is a chemical compound used in a variety of applications, including pharmaceuticals, cosmetics, and industrial products. It is a colorless liquid with a faint odor and a boiling point of 150°C. It is soluble in water and has a molecular weight of 166.21 g/mol. 2-ethoxy-2-phenylpropane is a versatile compound with a wide range of applications, making it an important chemical in the industry.
Scientific Research Applications
Adsorption and Decomposition on Carbon Catalysts
Research by Zawadzki et al. (2001) investigated the adsorption and decomposition of propan-2-ol on carbon and carbon-supported metal catalysts, which could be relevant to 2-(2-Ethoxyphenyl)propan-2-ol. This study utilized in situ infrared spectroscopy and found that unoxidized carbon exhibits low catalytic activity in the decomposition of propan-2-ol, while oxidized surfaces, especially those containing metal, promote its decomposition primarily through dehydrogenation (Zawadzki et al., 2001).
Potential as an Anticancer Drug
T. Nishizaki et al. (2014) synthesized a naftopidil analogue, a derivative of propan-2-ol, as a new anticancer drug. This derivative induced cell death in a variety of human cancer cell lines and suppressed tumor growth in mice, showing potential as a promising anticancer treatment (Nishizaki et al., 2014).
Quantification in Pharmacokinetic Study
M. Walczak (2014) developed a method for quantifying new aminopropan-2-ol derivatives in rat serum, using liquid chromatography-tandem mass spectrometry. This technique is crucial for understanding the pharmacokinetics of such compounds (Walczak, 2014).
Solubility Measurement and Modeling
A study by Ramesh Tangirala et al. (2018) focused on the solubility of para-methoxyphenylacetic acid in various solvents including propan-2-ol. Understanding the solubility behavior in different solvents is vital for designing purification processes via crystallization (Tangirala et al., 2018).
Adrenolytic Activity Study
Groszek et al. (2010) synthesized new propanolamines and tested them for various activities including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. This study enhances understanding of adrenolytic properties of propan-2-ol derivatives (Groszek et al., 2010).
Investigation in Binary Mixtures
A study by M. Khodadadi-Moghaddam et al. (2009) determined solvatochromic parameters for binary mixtures of propan-2-ol with various solvents. Such studies are crucial in understanding solute-solvent interactions in different chemical mixtures (Khodadadi-Moghaddam et al., 2009).
properties
IUPAC Name |
2-(2-ethoxyphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCWOBBMYUTGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenyl)propan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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